3-Bromo-5-(propan-2-ylsulfamoyl)benzoic acid
Overview
Description
3-Bromo-5-(propan-2-ylsulfamoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a bromine atom at the 3rd position and an isopropylamino sulfonyl group at the 5th position on the benzoic acid ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(propan-2-ylsulfamoyl)benzoic acid typically involves the bromination of benzoic acid followed by the introduction of the isopropylamino sulfonyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The sulfonylation step involves the reaction of the brominated benzoic acid with isopropylamine and a sulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(propan-2-ylsulfamoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) and sodium borohydride (reduction) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-(propan-2-ylsulfamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(propan-2-ylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine and sulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-iodobenzoic acid: Similar structure with an iodine atom instead of the isopropylamino sulfonyl group.
3-bromo-5-nitrobenzoic acid: Contains a nitro group instead of the isopropylamino sulfonyl group.
3-bromo-5-methylbenzoic acid: Features a methyl group instead of the isopropylamino sulfonyl group.
Uniqueness
3-Bromo-5-(propan-2-ylsulfamoyl)benzoic acid is unique due to the presence of the isopropylamino sulfonyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-bromo-5-(propan-2-ylsulfamoyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-6(2)12-17(15,16)9-4-7(10(13)14)3-8(11)5-9/h3-6,12H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCHJMYCKRUTPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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